molecular formula C20H15ClN4O4 B2689542 3-(2-chlorophenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034494-53-4

3-(2-chlorophenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2689542
CAS RN: 2034494-53-4
M. Wt: 410.81
InChI Key: PMRDUPPATINNJR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyrrolopyridine ring, and a carboxamide group. It also has a chlorophenyl group and a methyl group attached to the isoxazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring, the introduction of the chlorophenyl and methyl groups, and the formation of the carboxamide group. The pyrrolopyridine ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole and pyrrolopyridine rings would likely contribute to the rigidity of the molecule, while the chlorophenyl and methyl groups could influence its lipophilicity .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the isoxazole ring could undergo reactions at the nitrogen atom, while the carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge could influence properties like solubility, melting point, and stability .

Scientific Research Applications

Synthesis of Novel Compounds

Research into compounds with complex structures like the one mentioned often focuses on the synthesis of novel derivatives with potential pharmacological activities. For instance, Rahmouni et al. (2016) explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-inflammatory agents, illustrating the broader category of research into which the compound might fit (Rahmouni et al., 2016).

Molecular Interaction Studies

Molecular interaction studies, such as those conducted by Shim et al. (2002), provide insights into how similar compounds interact with biological receptors, offering a foundation for the development of targeted therapies (Shim et al., 2002).

Materials Science Applications

In materials science, compounds with pyridine and pyrazole moieties, similar to the compound , are investigated for their potential applications in creating new materials. Faghihi and Mozaffari (2008) synthesized new polyamides using related structures, demonstrating the relevance of such compounds in developing new polymeric materials (Faghihi & Mozaffari, 2008).

Biological Activity and Drug Design

Compounds with similar structures are also pivotal in drug design, particularly in exploring their biological activities against various diseases. For example, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives to evaluate their antimicrobial and anticancer activities, indicating the potential biomedical applications of such compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O4/c1-11-15(16(24-29-11)12-5-2-3-7-14(12)21)18(26)23-9-10-25-19(27)13-6-4-8-22-17(13)20(25)28/h2-8H,9-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRDUPPATINNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-4-carboxamide

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